molecular formula C16H20FN3O4 B13056307 5-Oxazolidinone isomers

5-Oxazolidinone isomers

Cat. No.: B13056307
M. Wt: 337.35 g/mol
InChI Key: IXKUVMUSTBVROV-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxazolidinone isomers typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of amino alcohols with carbon dioxide, which forms the oxazolidinone ring . Another approach involves the use of isocyanates and amino alcohols under mild conditions to yield the desired oxazolidinone isomer .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as metal oxides can enhance the reaction efficiency and selectivity towards the desired isomer .

Mechanism of Action

The mechanism of action of 5-oxazolidinone isomers, particularly in their role as antibiotics, involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial protein synthesis . This action effectively halts bacterial growth and replication .

Properties

Molecular Formula

C16H20FN3O4

Molecular Weight

337.35 g/mol

IUPAC Name

N-[[(4R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-4-yl]methyl]acetamide

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-24-16(22)20(13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1

InChI Key

IXKUVMUSTBVROV-CYBMUJFWSA-N

Isomeric SMILES

CC(=O)NC[C@@H]1COC(=O)N1C2=CC(=C(C=C2)N3CCOCC3)F

Canonical SMILES

CC(=O)NCC1COC(=O)N1C2=CC(=C(C=C2)N3CCOCC3)F

Origin of Product

United States

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